molecular formula C19H19BrN2S B2372636 (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide CAS No. 1217236-28-6

(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide

Cat. No. B2372636
CAS RN: 1217236-28-6
M. Wt: 387.34
InChI Key: TWMCZYRQERKATH-BLTQDSCZSA-N
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Description

(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as 'AMPTB' and is known to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Analgesic Properties

(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide has been studied for its potential analgesic properties. Research demonstrated that altering certain molecular structures within this compound can impact its analgesic activity. Specifically, the replacement of an ethyl radical by an allyl group in the thiazole ring was found to decrease analgesic activity, although it still exhibited a moderate effect compared to reference drugs like ketorolac (Demchenko et al., 2018).

Antimicrobial Activities

Another significant application of this compound is in the realm of antimicrobial activities. A related thiazole compound, synthesized by treating 1-phenyl-2-thiocyanatoethanone with malononitrile, showed significant antimicrobial activities. This study highlighted the importance of hydrophobicity in the compounds' effectiveness against microbes (Al-Mousawi, Moustafa, & Al-Saleh, 2016).

Synthesis and Catalytic Properties

The compound has also been researched for its role in the synthesis and catalytic properties of various chemical reactions. For example, related ruthenium(II)−N-heterocyclic carbene complexes, which include similar thiazole structures, have been used to catalyze the hydrogenation of olefins, aldehydes, and ketones in aqueous solutions under mild conditions (Csabai & Joó, 2004).

Structural and Spectroscopic Properties

The structural and spectroscopic properties of similar thiazole compounds have been extensively studied. These studies include crystal structure analysis, X-ray diffraction, and NMR spectroscopy, which provide insights into the molecular arrangement and stability of these compounds (Chen, Ding, Zhang, & Liu, 2011).

properties

IUPAC Name

N-(3-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2S.BrH/c1-3-12-21-18(16-9-5-4-6-10-16)14-22-19(21)20-17-11-7-8-15(2)13-17;/h3-11,13-14H,1,12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMCZYRQERKATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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